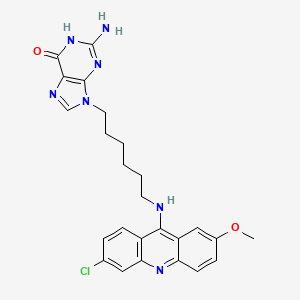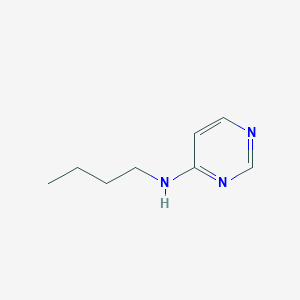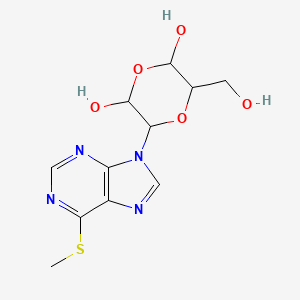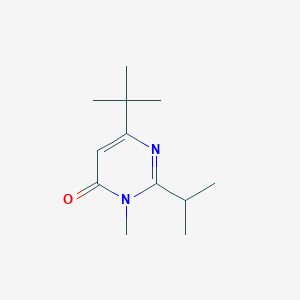
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base linked to an acridine moiety through a hexyl chain. The presence of both purine and acridine structures in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. These reactions often involve cyclization and condensation steps under controlled conditions.
Introduction of the Amino Group: The amino group at the 2-position of the purine ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Synthesis of the Acridine Moiety: The acridine structure can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.
Linking the Purine and Acridine Structures: The final step involves linking the purine base to the acridine moiety through a hexyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the acridine moiety.
Reduction: Reduction reactions can occur at the chloro group, converting it to a more reactive amine group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and acridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted purine and acridine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds:
Biology
DNA Intercalation: The acridine moiety allows the compound to intercalate into DNA, making it useful in studies of DNA structure and function.
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, including those involved in nucleotide metabolism.
Medicine
Anticancer Activity: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Antiviral Activity: It has also been investigated for its antiviral properties, particularly against retroviruses.
Industry
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in various analytical techniques, including fluorescence microscopy and flow cytometry.
Mécanisme D'action
The compound exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The presence of the chloro and methoxy groups enhances the compound’s binding affinity and specificity for certain DNA sequences and enzyme targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Purin-6-one, 2-amino-9-(6-(amino)hexyl)-1,9-dihydro-: Lacks the acridine moiety, resulting in different biological activities.
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxyphenyl)amino)hexyl)-1,9-dihydro-: Contains a phenyl group instead of an acridine moiety, leading to different DNA intercalation properties.
Uniqueness
The unique combination of the purine and acridine structures in 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents and analytical tools.
Propriétés
Numéro CAS |
103083-42-7 |
|---|---|
Formule moléculaire |
C25H26ClN7O2 |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
2-amino-9-[6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H26ClN7O2/c1-35-16-7-9-19-18(13-16)21(17-8-6-15(26)12-20(17)30-19)28-10-4-2-3-5-11-33-14-29-22-23(33)31-25(27)32-24(22)34/h6-9,12-14H,2-5,10-11H2,1H3,(H,28,30)(H3,27,31,32,34) |
Clé InChI |
KBRLDXAZOPQOLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C4N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)


![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)





![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)



